

Commercial availability and suppliers of 5-Bromo-3-chloroisoquinoline

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Compound of Interest

Compound Name: **5-Bromo-3-chloroisoquinoline**

Cat. No.: **B1373817**

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An In-Depth Technical Guide to **5-Bromo-3-chloroisoquinoline** for Advanced Research and Development

Executive Summary

5-Bromo-3-chloroisoquinoline is a halogenated heterocyclic compound that has emerged as a pivotal building block in modern medicinal chemistry and specialized chemical synthesis. Its unique electronic properties and strategically positioned reactive sites—a bromine atom at the 5-position and a chlorine atom at the 3-position—allow for selective and sequential functionalization. This guide provides an in-depth analysis of its commercial availability, key suppliers, and critical applications for researchers, scientists, and drug development professionals. We will explore its role in the synthesis of high-value molecules such as kinase inhibitors and as a core component in the rapidly advancing field of targeted protein degradation. This document moves beyond a simple datasheet to offer practical, field-proven insights into procurement and application, complete with detailed experimental protocols.

Physicochemical Properties and Specifications

5-Bromo-3-chloroisoquinoline is typically supplied as an off-white to light yellow crystalline powder.^{[1][2]} Its robust structure and dual halogenation make it an ideal scaffold for building molecular complexity. The distinct reactivity of the C-Br and C-Cl bonds under different catalytic conditions (e.g., Palladium-catalyzed cross-coupling) is the cornerstone of its utility.

Property	Value	Source(s)
CAS Number	1029720-67-9	[1] [3]
Molecular Formula	C ₉ H ₅ BrCIN	[1] [2]
Molecular Weight	242.50 g/mol	[1] [2]
Appearance	Off-white to light yellow crystalline powder	[2] [4]
Purity	Typically ≥ 98%	[1] [2] [4]
Melting Point	112-115 °C	[2]
Solubility	Soluble in organic solvents (e.g., ethanol, methanol); slightly soluble in water	[2] [4]
Shelf Life	2 years when stored properly	[2] [4]

Commercial Availability, Suppliers, and Procurement

The procurement of high-quality starting materials is a critical first step in any research campaign. **5-Bromo-3-chloroisoquinoline** is available from a range of specialty chemical suppliers globally, primarily in research-grade quantities (grams to kilograms).

Representative Global Suppliers

The following table provides a non-exhaustive list of vendors offering **5-Bromo-3-chloroisoquinoline**, representing key geographical regions to aid in logistical planning.

Supplier	Region(s) Served	Website	Notes
AK Scientific, Inc.	North America	--INVALID-LINK--	US-based supplier with a focus on research chemicals. [5]
CP Lab Safety	North America	--INVALID-LINK--	Offers the compound in gram quantities for research use. [1]
Fluorochem	Europe, Global	--INVALID-LINK--	UK-based supplier with distribution hubs in Europe and China. [6]
Dr. Silvius Pharmachem Pvt. Ltd.	Asia (India)	--INVALID-LINK--	Manufacturer and exporter based in India. [7]
BLD Pharm	Global	--INVALID-LINK--	Global supplier with a broad catalog of building blocks. [8] [9] [10]

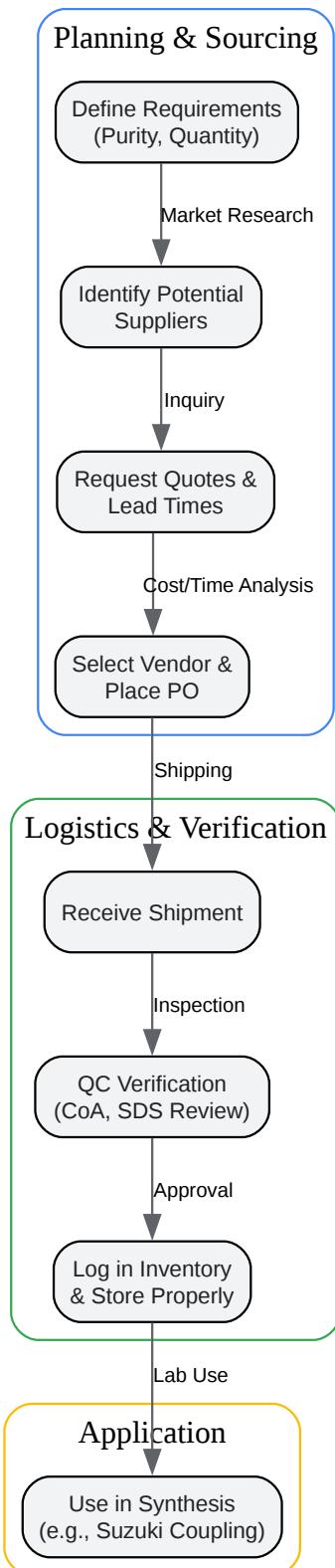
Pricing and Procurement Considerations

Pricing for **5-Bromo-3-chloroisoquinoline** can be significant, reflecting its specialized nature and multi-step synthesis.

- Research Quantities: As of late 2025, pricing for research quantities is in the range of \$1,400 - \$1,500 USD per gram.[\[1\]](#)
- Purity vs. Cost: For initial screening and proof-of-concept studies, a purity of 98% is standard and sufficient. Higher purity grades may be available for a premium.
- Lead Times: Stock availability can vary. While some suppliers maintain US or UK stock for rapid delivery, others may ship from facilities in Asia, requiring longer lead times.[\[6\]](#)

Procurement Workflow

The process from identifying the need for the compound to its use in the lab follows a structured path.



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*Figure 1: A typical procurement-to-application workflow for **5-Bromo-3-chloroisoquinoline**.*

Core Applications in Drug Discovery & Chemical Synthesis

The value of **5-Bromo-3-chloroisoquinoline** lies in its capacity for selective functionalization. The C-Br bond is generally more reactive in palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig aminations, allowing for initial modification at the 5-position while leaving the C-Cl bond at the 3-position available for subsequent nucleophilic aromatic substitution or other coupling reactions.

Application Focus: Synthesis of Kinase Inhibitors

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors.^[11] The ability to introduce diverse aryl or heteroaryl groups at the 5-position via Suzuki coupling is a common strategy to probe the ATP-binding pocket of kinases.^[12]

This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid to the 5-position of **5-Bromo-3-chloroisoquinoline**.^{[12][13][14]}

Objective: To synthesize 5-Aryl-3-chloroisoquinoline.

Figure 2: Reaction scheme for Suzuki-Miyaura coupling.

Materials:

- **5-Bromo-3-chloroisoquinoline** (1.0 eq)
- Arylboronic acid (1.2 eq)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$) (0.05 eq)
- Potassium carbonate (K_2CO_3) (2.0 eq)
- 1,4-Dioxane and Water (e.g., 4:1 mixture)
- Nitrogen or Argon source

- Reaction vessel (e.g., Schlenk flask)

Procedure:

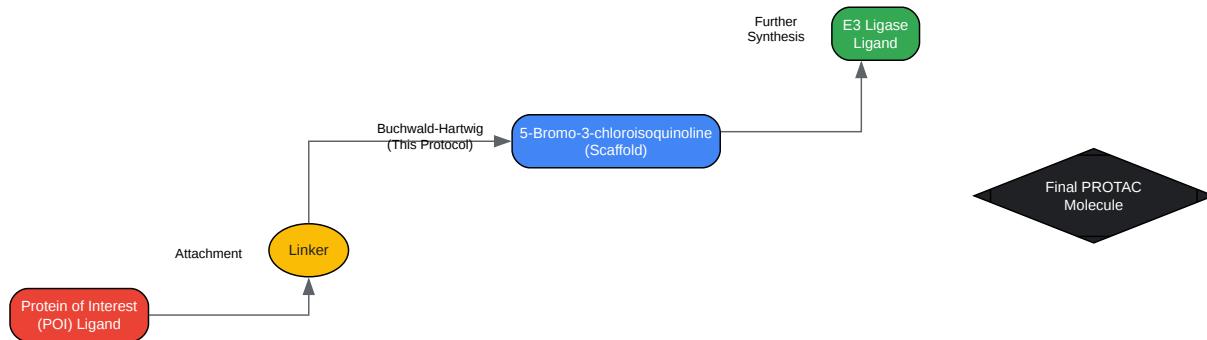
- Vessel Preparation: To an oven-dried reaction vessel, add **5-Bromo-3-chloroisoquinoline** (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
- Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
- Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
- Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-16 hours).
- Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Application Focus: Building Blocks for Protein Degraders (PROTACs)

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a revolutionary therapeutic modality.^[15] PROTACs are heterobifunctional molecules that induce the degradation of a target protein.^[16] **5-Bromo-3-chloroisoquinoline** is classified as a "Protein Degrader Building Block," indicating its utility in forming the core structure of a PROTAC or being attached to a linker.^[1] The C-N bond formation via Buchwald-Hartwig amination is a key reaction to connect such scaffolds to amine-functionalized linkers.

This protocol outlines a general method for coupling an amine-containing linker to the 5-position of **5-Bromo-3-chloroisoquinoline**.^{[12][17]}

Objective: To couple the isoquinoline scaffold to an amine-functionalized linker.



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Figure 3: Logical incorporation of the isoquinoline scaffold into a PROTAC structure.

Materials:

- **5-Bromo-3-chloroisoquinoline** (1.0 eq)
- Amine-functionalized linker (e.g., Boc-NH-(CH₂)_n-NH₂) (1.1 eq)
- Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
- Xantphos (or other suitable phosphine ligand) (0.04 eq)
- Sodium tert-butoxide (NaOtBu) (1.4 eq)
- Anhydrous Toluene
- Nitrogen or Argon source

Procedure:

- Vessel Preparation: In a glovebox or under an inert atmosphere, add **5-Bromo-3-chloroisoquinoline** (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq)

to a dry reaction vessel.

- Reagent Addition: Add the amine linker (1.1 eq) to the vessel.
- Solvent Addition: Add anhydrous, degassed toluene via syringe.
- Reaction: Seal the vessel and heat the mixture to 110 °C with stirring. Monitor the reaction by LC-MS until completion (typically 16-24 hours).
- Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting coupled product via column chromatography.

Safety, Handling, and Storage

5-Bromo-3-chloroisoquinoline is a poisonous and irritant compound that must be handled with appropriate care.[2][4]

- Hazard Identification: GHS pictograms indicate it is harmful. Hazard statements classify it as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
- Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
- Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[2] Keep the container tightly sealed.

Conclusion

5-Bromo-3-chloroisoquinoline is more than a mere chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined structure and differential reactivity provide chemists with a reliable and versatile platform for synthesizing

complex molecular architectures. While its procurement requires careful planning due to cost and specialized suppliers, its utility in constructing novel kinase inhibitors and protein degraders justifies its position as a high-value building block for advanced research.

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